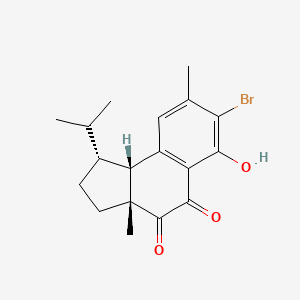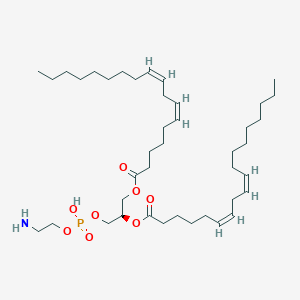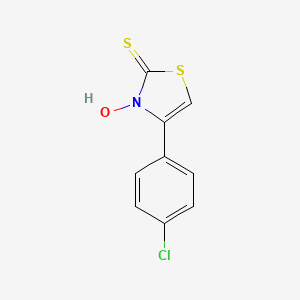
Glucose oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2,3,4,5,6-pentahydroxyhexanal oxime is a pentol consisting of 1-(hydroxyimino)hexane with five hydroxy substituents placed at positions 2, 3, 4, 5 and 6. It is an aliphatic aldoxime, a pentol and an aldohexose derivative.
Applications De Recherche Scientifique
Enzymatic Characteristics and Production
Glucose oxidase is an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid, using molecular oxygen as an electron acceptor and producing hydrogen peroxide. It is extensively utilized in various industries such as chemical, pharmaceutical, food, beverage, clinical chemistry, and biotechnology. The enzyme is produced through fermentation and recombinant methods, and there are various techniques for its purification. Understanding its kinetics, stability, and characterization is essential, and immobilized preparations of glucose oxidase have notable applications in these sectors (Bankar et al., 2009).
Biosensors and Glucose Monitoring
Glucose oxidase plays a crucial role in the development of biosensors for glucose monitoring. Techniques such as colorimetric analysis, electrochemical sensors, and high-throughput assays using nanoparticles have been explored for detecting glucose in various mediums. These approaches offer significant advantages in terms of sensitivity, specificity, and potential for large-scale application in clinical and non-clinical settings (Trinder, 1969), (Yee et al., 2019).
Cancer Therapy and Diagnosis
Recent studies have shown the potential of glucose oxidase in cancer therapy and diagnosis. Its ability to catalyze glucose oxidation and produce gluconic acid and hydrogen peroxide can be used to alter the tumor microenvironment, leading to hypoxia, increased acidity, and oxidative stress. These changes can enhance the effectiveness of various cancer therapies. Additionally, glucose oxidase-based biosensors are being developed for cancer biomarker detection (Fu et al., 2019), (Fu et al., 2018).
Industrial and Medical Diagnostics
Glucose oxidase is invaluable in the food industry for improving color and taste, extending shelf life, and in medical diagnostics for glucose testing in biological solutions such as blood and urine. Its widespread commercial applications are supported by ongoing studies on its structure, function, and recombinant production (Khatami et al., 2021).
Propriétés
Numéro CAS |
608-81-1 |
|---|---|
Nom du produit |
Glucose oxime |
Formule moléculaire |
C6H13NO6 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+ |
Clé InChI |
FQDOAQMGAIINEJ-LJVFLWCUSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=NO)O)O)O)O)O |
Synonymes |
glucosoxime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)




![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
